molecular formula C17H20N2O2 B5613089 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea

1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea

Cat. No.: B5613089
M. Wt: 284.35 g/mol
InChI Key: KHVFZEUFXGCJIX-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea is an organic compound characterized by the presence of both methoxy and methylphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea typically involves the reaction of 4-methoxyphenethylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylurea
  • 1-[2-(4-Methylphenyl)ethyl]-3-(4-methoxyphenyl)urea
  • 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-chlorophenyl)urea

Comparison: 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea is unique due to the presence of both methoxy and methylphenyl groups, which may confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-3-7-15(8-4-13)19-17(20)18-12-11-14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVFZEUFXGCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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